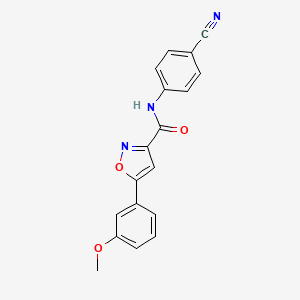
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. MLN4924 has been shown to induce cell death in a variety of cancer cell lines and has been investigated in preclinical and clinical trials as a potential cancer therapy. In
Aplicaciones Científicas De Investigación
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in cancer treatment. It has been shown to induce cell death in a variety of cancer cell lines, including multiple myeloma, leukemia, breast cancer, and lung cancer. In addition, N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in combination with other cancer therapies, such as proteasome inhibitors and DNA-damaging agents.
Mecanismo De Acción
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is a potent inhibitor of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. NAE activates the small ubiquitin-like modifier (SUMO) protein NEDD8, which then binds to and activates cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases that are involved in the degradation of a variety of proteins. N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide inhibits NAE, which leads to the accumulation of the NEDD8-conjugated CRLs and the subsequent degradation of a variety of proteins, including those involved in cell cycle progression and DNA damage response. This ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest and apoptosis, and has been shown to inhibit the growth of cancer stem cells. In addition, N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents and proteasome inhibitors. N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide for lab experiments is its potency and specificity for NAE inhibition. This allows for the selective targeting of the ubiquitin-proteasome pathway and the investigation of its role in cancer cell survival. However, one limitation of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide is its potential toxicity and off-target effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the investigation of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-3-isoxazolecarboxamide. One direction is the investigation of its potential therapeutic applications in combination with other cancer therapies, such as immunotherapy and targeted therapies. Another direction is the investigation of its potential use in the treatment of other diseases, such as viral infections and neurodegenerative diseases. Finally, the development of more potent and selective NAE inhibitors may lead to the development of more effective cancer therapies.
Propiedades
IUPAC Name |
N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-15-4-2-3-13(9-15)17-10-16(21-24-17)18(22)20-14-7-5-12(11-19)6-8-14/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQVPMAYSBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B4461223.png)
![N-[3-(4-chlorophenyl)-2-ethyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B4461228.png)
![2-(benzylthio)-7-methyl-6-[2-(4-morpholinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461235.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4461243.png)

![N-(2-ethylphenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461256.png)
![ethyl 4-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1-piperazinecarboxylate](/img/structure/B4461264.png)
![2-{4-[3-(1-adamantylcarbonyl)-2,2-dicyanocyclopropyl]phenoxy}acetamide](/img/structure/B4461276.png)
![4-[ethyl(ethylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461287.png)
![7-(3-fluorophenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461290.png)
![N-[3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4461307.png)
![3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4461308.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461313.png)
![7-methoxy-N-[2-(4-morpholinyl)ethyl]-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4461325.png)